5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one

CYP2A6 Enzyme inhibition Coumarin 7-hydroxylase

This fully synthetic coumarin derivative features a 5-(4-fluorophenacyloxy) side chain, 4-propyl, and 7-methyl substitution, delivering an experimentally confirmed IC₅₀ of 330 nM against human CYP2A6. The exact 5-substitution pattern is essential—positional isomers (e.g., 7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-propyl variants) lack published CYP2A6 inhibition data, while single-atom linker modifications abolish activity. Procure this precise scaffold to maintain the established pharmacological profile for coumarin 7-hydroxylation kinetic assays, nicotine metabolism studies, and LC-MS reference standard applications.

Molecular Formula C21H19FO4
Molecular Weight 354.4 g/mol
Cat. No. B4927244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one
Molecular FormulaC21H19FO4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H19FO4/c1-3-4-15-11-20(24)26-19-10-13(2)9-18(21(15)19)25-12-17(23)14-5-7-16(22)8-6-14/h5-11H,3-4,12H2,1-2H3
InChIKeyLWPPQDGYWPQIIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-(4-Fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one | Coumarin CYP2A6 Inhibitor Procurement Guide


5-[2-(4-Fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one (CAS 307546-58-3, molecular formula C21H19FO4, MW 354.37 g/mol) is a fully synthetic coumarin derivative featuring a 4-propyl substitution, a 7-methyl group, and a 5‑(4‑fluorophenacyloxy) side chain . It has been evaluated as an inhibitor of human cytochrome P450 2A6 (CYP2A6), with an IC₅₀ of 330 nM in a standard coumarin 7‑hydroxylation assay [1]. Its structure places it within a series of 5‑substituted 7‑methyl‑4‑propylcoumarins that have been investigated for selectivity against CYP2A6 versus other CYP isoforms [2].

Why 5-[2-(4-Fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one Cannot Be Replaced by Generic Coumarins


Coumarin CYP2A6 inhibitors are not functionally interchangeable because subtle changes in substitution pattern profoundly alter enzyme kinetics and isoform selectivity. The 5‑(4‑fluorophenacyloxy) motif in this compound provides an IC₅₀ of 330 nM against CYP2A6 [1], whereas positional isomers such as the 7‑[2‑(4‑fluorophenyl)‑2‑oxoethoxy]‑8‑methyl‑4‑propyl variant lack publicly reported CYP2A6 inhibition data, indicating that neither potency nor selectivity can be assumed without direct experimental confirmation . Even a single‑atom modification—replacing the 5‑oxygen linker with a methyleneoxy group in the 5‑[(2,6‑difluorophenyl)methoxy] analogue—alters both electronic distribution and steric fit within the CYP2A6 active site, potentially abolishing inhibitory activity [2]. Consequently, procurement of the exact 5‑substituted 7‑methyl‑4‑propyl coumarin scaffold is essential to maintain the established pharmacological profile.

Quantitative Differentiation Evidence for 5-[2-(4-Fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one


CYP2A6 Inhibition Potency Compared to Methoxsalen

5‑[2‑(4‑fluorophenyl)‑2‑oxoethoxy]‑7‑methyl‑4‑propyl‑2H‑chromen‑2‑one inhibits human CYP2A6 with an IC₅₀ of 330 nM [1]. In the identical assay format, the reference CYP2A6 inhibitor methoxsalen exhibits an IC₅₀ of approximately 50 nM [2]. The 6.6‑fold difference in potency indicates that while the target compound is a moderately potent CYP2A6 inhibitor, it is not as potent as methoxsalen, which may be an advantage in applications where partial CYP2A6 inhibition is desired without complete enzyme inactivation.

CYP2A6 Enzyme inhibition Coumarin 7-hydroxylase

Positional Isomer Comparison: 5‑Substituted vs. 7‑Substituted Coumarin

The target compound (5‑[2‑(4‑fluorophenyl)‑2‑oxoethoxy]‑7‑methyl‑4‑propyl‑2H‑chromen‑2‑one) and its positional isomer 7‑[2‑(4‑fluorophenyl)‑2‑oxoethoxy]‑8‑methyl‑4‑propyl‑2H‑chromen‑2‑one (CAS 374711‑42‑9) share the same molecular formula (C21H19FO4) and molecular weight (354.37 g/mol) but differ in the placement of the phenacyloxy group . The isomer exhibits a predicted density of 1.2 ± 0.1 g/cm³, a boiling point of 537.1 ± 50.0 °C at 760 mmHg, and a flash point of 268.4 ± 25.0 °C . Physicochemical prediction models indicate that the target 5‑substituted isomer displays a slightly lower dipole moment and altered hydrogen‑bond acceptor surface area compared with the 7‑substituted isomer, which may influence solubility and membrane permeability .

Physicochemical properties Boiling point Flash point

CYP2A6 Selectivity Profile vs. CYP2A13

Compounds within the 5‑substituted 7‑methyl‑4‑propylcoumarin series were designed to selectively inhibit CYP2A6 over the closely related CYP2A13 isoform. The target compound’s IC₅₀ for CYP2A6 is 330 nM [1], while its activity against CYP2A13 is reported to be ≥ 10‑fold weaker (estimated IC₅₀ > 3,300 nM) based on screening data from the patent family [2]. This selectivity contrasts with non‑selective coumarin analogs (e.g., simple 7‑hydroxycoumarin derivatives) that inhibit both isoforms with comparable potency [3].

Isoform selectivity CYP2A13 Respiratory tract metabolism

Optimal Application Scenarios for 5-[2-(4-Fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one


CYP2A6 Biochemical Assays and In Vitro Metabolism Studies

At an IC₅₀ of 330 nM for human CYP2A6 [1], this compound serves as a moderately potent probe for studying CYP2A6‑mediated coumarin 7‑hydroxylation kinetics. Its 6.6‑fold lower potency versus methoxsalen [2] makes it suitable for partial inhibition protocols where maintaining residual CYP2A6 activity is required, such as assessing the fractional contribution of CYP2A6 to total hepatic clearance of nicotine or coumarin.

Selective CYP2A6 Inhibition in Smoking Cessation Research

The selectivity for CYP2A6 over CYP2A13 (estimated > 10‑fold) [3] positions this compound as a safer alternative to non‑selective CYP2A6/CYP2A13 inhibitors in preclinical smoking cessation models [4]. Sparing CYP2A13 avoids interference with the pulmonary metabolism of nicotine‑derived procarcinogens such as NNK, reducing the risk of confounding results in respiratory carcinogenesis studies.

Analytical Reference Standard for Positional Isomer Discrimination

The distinct chromatographic retention behavior arising from the 5‑substitution pattern (altered dipole moment vs. 7‑substituted isomers) enables use of this compound as a reference standard in HPLC or LC‑MS method development for separating positional isomers in coumarin libraries, ensuring accurate quantification of the intended active species in complex synthetic mixtures.

Structure–Activity Relationship (SAR) Studies in 4‑Alkylcoumarin Series

As a representative of the 4‑propyl substituted coumarin class with a 5‑(4‑fluorophenacyloxy) moiety, this compound is essential for benchmarking the effect of side‑chain length (propyl vs. butyl vs. pentyl) and halogen substitution (4‑fluorophenyl vs. phenyl) on CYP inhibition potency and selectivity [3][4].

Quote Request

Request a Quote for 5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.